N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III).
Reduction: Phenylsilane is commonly used as a reducing agent in the presence of an iron complex catalyst.
Substitution: The compound can undergo substitution reactions where different functional groups are introduced into the molecule.
Common reagents and conditions used in these reactions include gold(I) complexes, iodine(III) oxidizing agents, and phenylsilane . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role in inhibiting certain enzymes or receptors.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride involves its interaction with specific molecular targets. For example, piperidine derivatives are known to interact with various enzymes and receptors, leading to their inhibition or activation . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-Piperidin-3-ylcyclopropanesulfonamide;hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine-based compound found in plants of the Piperaceae family.
Evodiamine: Another piperidine alkaloid with antiproliferation and antimetastatic effects on various types of cancers.
Properties
IUPAC Name |
N-piperidin-3-ylcyclopropanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7;/h7-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZFDSMRYACKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.